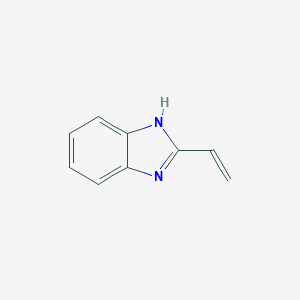

2-Vinyl-1H-benzimidazole

Description

Properties

IUPAC Name |

2-ethenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPYTFXEHXXYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297138 | |

| Record name | 2-Vinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-26-0 | |

| Record name | 2-Vinylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Vinyl-1H-Benzimidazole: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinyl-1H-benzimidazole is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry, polymer science, and materials research. Its unique structure, featuring a benzimidazole core appended with a reactive vinyl group, imparts a versatile chemical profile, making it a valuable building block for the synthesis of a diverse range of functional molecules. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in drug development. Detailed experimental protocols and analyses of its role in key biological pathways are presented to support further research and application.

Chemical Structure and Properties

This compound is composed of a fused benzene and imidazole ring system, with a vinyl substituent at the 2-position of the imidazole ring.[1][2] This arrangement provides a scaffold with a rich electronic character, capable of participating in various chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-ethenyl-1H-benzimidazole | [2] |

| CAS Number | 14984-26-0 | [2] |

| Molecular Formula | C₉H₈N₂ | [2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 169 °C | [5] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa (of the conjugated acid) | 5.58 | [2] |

| LogP (computed) | 2.6 | [3] |

| Solubility | General solubility for the parent benzimidazole: Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. Soluble in aqueous solutions of acids and strong alkalis.[6] | |

| SMILES | C=CC1=NC2=CC=CC=C2N1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Phillips-Ladenburg synthesis being a prominent and widely utilized approach.[7][8][9] This method involves the condensation of o-phenylenediamine with a suitable carboxylic acid, in this case, acrylic acid.

Experimental Protocol: Phillips-Ladenburg Synthesis

This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles, adapted for the synthesis of this compound.[1][8]

Materials and Reagents:

-

o-Phenylenediamine

-

Acrylic acid

-

Polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH)

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers

-

Buchner funnel and vacuum flask

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and acrylic acid (1.0-1.2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of polyphosphoric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically carried out for 2-6 hours.

-

Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice and a 10% aqueous solution of sodium hydroxide to neutralize the acid. Stir the mixture until a precipitate forms.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.

-

Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of hot ethanol in a beaker. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. f. Dry the purified this compound in a desiccator.

Synthesis Workflow

Caption: Phillips-Ladenburg synthesis of this compound.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (typically in the range of 5-7 ppm) and the aromatic protons of the benzimidazole ring (around 7-8 ppm). The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the two vinyl carbons and the aromatic carbons of the benzimidazole core.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching (around 3400 cm⁻¹), C=C stretching of the vinyl group and aromatic rings, and C-N stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 144.17).

Biological Activity and Applications in Drug Development

Benzimidazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anthelmintic, and antiviral properties.[2][10] The vinyl group in this compound offers a reactive handle for further chemical modifications to develop novel therapeutic agents.

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[11][12][13] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Caption: Mechanism of tubulin polymerization inhibition.

Anticancer Activity: Inhibition of EGFR Signaling Pathway

Another important target for benzimidazole-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR).[14][15][16] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Benzimidazole derivatives can act as EGFR inhibitors, blocking the downstream signaling pathways and thereby inhibiting cancer cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway.

Applications in Polymer and Materials Science

The presence of a polymerizable vinyl group makes this compound a valuable monomer for the synthesis of functional polymers.[2] These polymers can exhibit interesting properties such as thermal stability, conductivity, and the ability to coordinate with metal ions, making them suitable for applications in sensors, catalysts, and specialty materials.[2]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in various scientific and industrial fields. Its straightforward synthesis, coupled with the reactivity of the vinyl group and the inherent biological activity of the benzimidazole core, makes it an attractive scaffold for the development of new pharmaceuticals, particularly in the area of oncology. The detailed information provided in this guide serves as a valuable resource for researchers and professionals seeking to explore the full potential of this promising molecule. Further investigations into its specific biological targets and the properties of its polymeric derivatives are warranted to fully exploit its capabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 14984-26-0 [smolecule.com]

- 3. This compound | C9H8N2 | CID 271078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14984-26-0 [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. colab.ws [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 16. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Vinyl-1H-benzimidazole for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-vinyl-1H-benzimidazole, a valuable building block in medicinal chemistry and material science. The document details two primary, beginner-friendly synthetic routes: the Phillips-Ladenburg condensation reaction and a two-step approach involving the synthesis of a key intermediate followed by a Wittig reaction. This paper aims to equip researchers with the foundational knowledge and practical protocols to successfully synthesize this versatile compound.

Core Synthetic Strategies

Two principal methods for the synthesis of this compound are presented, each with distinct advantages for researchers new to this area. The Phillips-Ladenburg reaction offers a direct, one-pot approach, while the Wittig reaction provides a more modular route, which can be advantageous for creating derivatives.

Phillips-Ladenburg Condensation Reaction

This classical method involves the direct condensation of o-phenylenediamine with acrylic acid in the presence of an acid catalyst. It is a robust and widely used method for the preparation of 2-substituted benzimidazoles.[1][2]

Two-Step Synthesis via Wittig Reaction

This alternative strategy involves two key stages:

-

Step 1: Synthesis of 2-Formyl-1H-benzimidazole: This intermediate is prepared by the oxidation of 2-hydroxymethyl-1H-benzimidazole, which is synthesized from the condensation of o-phenylenediamine and glycolic acid.

-

Step 2: Wittig Reaction: The 2-formyl-1H-benzimidazole is then reacted with a phosphorus ylide (a Wittig reagent) to form the desired this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data associated with various methods for synthesizing this compound and related derivatives, providing a comparative overview for selecting an appropriate synthetic route.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Citation |

| Phillips-Ladenburg Condensation | o-phenylenediamine, Acrylic Acid | p-Toluenesulfonic acid (p-TsOH) | Toluene | 2-3 hours | Reflux | Good to Excellent | [4] |

| Microwave-Assisted Synthesis | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ | Solvent-free | 5-10 minutes | 60 | 86-99 | [5] |

| Gold Nanoparticle Catalysis | o-phenylenediamine, Aldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 2 hours | 25 | High | [6] |

| Copper-Catalyzed Three-Component Reaction | N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | CuI | MeCN | 3.5 hours | 80 | up to 95 | [7] |

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 2-substituted benzimidazoles using p-toluenesulfonic acid as a catalyst.[4]

Materials:

-

o-phenylenediamine

-

Acrylic acid

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.01 mol) in toluene (10 ml).

-

Add acrylic acid (0.01 mol) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 20 mol%).

-

Reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, slowly add 10% aqueous sodium carbonate solution with stirring until the mixture is alkaline.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.

Protocol 2: Two-Step Synthesis of this compound via Wittig Reaction

This protocol is a conceptual adaptation based on the synthesis of other 2-substituted benzimidazoles.[8]

Materials:

-

o-phenylenediamine

-

Glycolic acid

-

Manganese dioxide (MnO₂) or other suitable oxidizing agent

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Synthesis of 2-Hydroxymethyl-1H-benzimidazole: Reflux a mixture of o-phenylenediamine and glycolic acid in DMF at 90-100°C. Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and neutralize with NaHCO₃ solution. Extract the product with ethyl acetate.

-

Oxidation to 2-Formyl-1H-benzimidazole: Dissolve the crude 2-hydroxymethyl-1H-benzimidazole in a suitable solvent (e.g., chloroform or dichloromethane). Add an oxidizing agent such as activated manganese dioxide (MnO₂) and stir at room temperature. Monitor the reaction by TLC. Upon completion, filter off the oxidizing agent and evaporate the solvent to obtain the crude 2-formyl-1H-benzimidazole.

This is a generalized Wittig reaction protocol that would need to be optimized for this specific substrate.[3][9]

Materials:

-

2-Formyl-1H-benzimidazole

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a strong base (e.g., n-butyllithium). Stir the mixture until a colored ylide solution forms.

-

Dissolve 2-formyl-1H-benzimidazole in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified signaling pathway for the Phillips-Ladenburg reaction.

This technical guide provides a solid foundation for the synthesis of this compound. For researchers new to this area, the Phillips-Ladenburg condensation offers a straightforward entry point. As expertise develops, the Wittig reaction presents a versatile alternative for creating a broader range of derivatives. The provided protocols and data will aid in the successful planning and execution of this important synthesis.

References

- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. sciepub.com [sciepub.com]

Spectroscopic data of 2-Vinyl-1H-benzimidazole (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic characteristics of 2-Vinyl-1H-benzimidazole, a heterocyclic aromatic compound with significant potential in medicinal and polymer chemistry, is presented in this technical guide. This document provides a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural integrity and purity of synthesized this compound have been confirmed through various spectroscopic methods. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 12.27 | s | - | 1H, NH |

| 7.62-7.56 | dd | - | 2H, C4-H & C7-H |

| 7.12-7.10 | m | - | 2H, C5-H & C6-H |

| 6.77-6.73 | dd | J_trans_ = 16.8, J_cis_ = 9.7 | 1H, =CH- |

| 6.26 | dd | J_trans_ = 16.8, J_gem_ = 1.8 | 1H, =CH₂ (trans) |

| 5.66 | dd | J_cis_ = 9.7, J_gem_ = 1.8 | 1H, =CH₂ (cis) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 141.68 | C=C |

| 138.79 | C=C |

| 123.20 | Aromatic C |

| 122.02 | Aromatic C |

| 121.55 | Aromatic C |

| 112.65 | Aromatic C |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands provide evidence for the key structural features of this compound.

Table 3: Infrared (IR) Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

|---|

| 3223 | N-H stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern under electron impact.

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 144 | 83 | [M]⁺ (Molecular Ion) |

| 143 | 100 | [M-H]⁺ |

| 117 | 23 | |

| 104 | 7 | |

| 91 | 11 |

| 63 | 46 | |

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques as detailed below.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.[1]

Mass Spectrometry

Mass spectrometric data were acquired to determine the molecular weight and fragmentation pattern of the compound.[1] The molecular formula of this compound is C₉H₈N₂ with a molecular weight of 144.17 g/mol .[2][3]

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

2-Vinyl-1H-benzimidazole: A Versatile Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Vinyl-1H-benzimidazole (2-VBI) is a heterocyclic aromatic compound that has garnered significant attention as a functional monomer for the development of novel polymers.[1] Its unique structure, featuring a polymerizable vinyl group attached to a biologically significant benzimidazole scaffold, makes it a valuable building block for materials in medicinal chemistry, drug delivery, and materials science.[1][2] The benzimidazole core is a "privileged scaffold" in drug discovery, structurally similar to naturally occurring purine nucleotides, which allows it to readily interact with biological macromolecules.[3][4][5] This guide provides a comprehensive overview of 2-VBI, including its synthesis, polymerization, and the properties of the resulting polymers, with a focus on its applications in the biomedical field.

Monomer: Properties of this compound

This compound is a solid organic compound with a molecular weight of 144.17 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below. The presence of the vinyl group is crucial, as it enables polymerization and copolymerization into a variety of novel materials.[1][2]

| Property | Value | Reference |

| IUPAC Name | 2-ethenyl-1H-benzimidazole | [1] |

| CAS Number | 14984-26-0 | [1][2][6][7] |

| Molecular Formula | C₉H₈N₂ | [1][2][7] |

| Molecular Weight | 144.17 g/mol | [1][2][7] |

| Melting Point | 169 °C to 187 °C | [2][7] |

| Appearance | Solid | [6] |

| SMILES | C=CC1=NC2=CC=CC=C2N1 | [1][2] |

| InChI Key | YRPYTFXEHXXYQW-UHFFFAOYSA-N | [1][6] |

Synthesis of the this compound Monomer

Several synthetic routes have been developed to produce 2-VBI. These methods vary in efficiency, required conditions, and environmental impact. The choice of method often depends on the available starting materials and desired scale.

Overview of Synthetic Methods

The most common methods for synthesizing 2-VBI include condensation reactions, palladium-catalyzed cross-coupling, and microwave-assisted synthesis, which offers a greener and more efficient alternative.[1]

| Synthesis Method | Key Reagents | Typical Conditions | Yield | Reference |

| Condensation | o-phenylenediamine, α,β-unsaturated acid/aldehyde | Acid catalyst, elevated temperature | Varies | [1][8] |

| Dehydrobromination | 2-Bromoethyl benzimidazole precursor | Strong base (e.g., K-tert-butoxide), 80-120°C | Moderate | [1] |

| Palladium-Catalyzed | N-allyl-2-nitrobenzenamine | Pd(OAc)₂, phosphine ligands, CO, 100-120°C | 70-85% | [1] |

| Microwave-Assisted | o-phenylenediamine, acrylic acid | 150°C, 150 watts, 2-40 minutes | 85-95% | [1] |

Experimental Protocol: Microwave-Assisted Synthesis

This method is highlighted for its high yield and significantly reduced reaction times, aligning with green chemistry principles.[1]

Reagents and Equipment:

-

o-phenylenediamine

-

Acrylic acid

-

Microwave reactor

-

Ethanol (solvent)

-

Standard laboratory glassware

-

Purification setup (e.g., column chromatography or recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, dissolve o-phenylenediamine in a minimal amount of ethanol.

-

Add a stoichiometric equivalent of acrylic acid to the solution.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 150°C and 150 watts for a duration of 10-40 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The crude product is then purified. This can be achieved by removing the solvent under reduced pressure and recrystallizing the solid residue from a suitable solvent system (e.g., ethanol/water) or by using column chromatography.

-

The final product, this compound, is dried under vacuum. Its purity and structure are confirmed using NMR, IR spectroscopy, and mass spectrometry.[1]

Polymerization and Novel Polymers

The vinyl group of 2-VBI allows it to undergo polymerization to form poly(this compound) (P2VBI) or to be copolymerized with other monomers.[1][2] This versatility enables the creation of materials with tailored properties for specific applications. Conventional free-radical polymerization is a common method for polymerizing vinylimidazole monomers.[9]

Experimental Protocol: Free-Radical Polymerization

Reagents and Equipment:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Dimethylformamide (DMF) (solvent)

-

Nitrogen or Argon source

-

Reaction flask with condenser

-

Stirring plate with heating

-

Precipitation solvent (e.g., diethyl ether)

Procedure:

-

Dissolve the 2-VBI monomer in DMF inside the reaction flask.

-

Add the AIBN initiator to the solution (a typical monomer-to-initiator ratio is 100:1 to 500:1).

-

De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can inhibit the reaction.

-

Heat the reaction mixture to 60-80°C under an inert atmosphere with constant stirring.

-

Allow the polymerization to proceed for several hours (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.

-

To terminate the reaction, cool the flask to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent like diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator.

-

Dry the resulting poly(this compound) in a vacuum oven until a constant weight is achieved.

Properties of Benzimidazole-Containing Polymers

Polymers incorporating the benzimidazole moiety are known for their high thermal stability. For instance, polybenzimidazoles (PBIs) generally exhibit glass transition temperatures (Tg) well above 400°C.[10] While specific data for P2VBI is less common, related polymers provide insight. A homopolymer containing 2H-benzimidazol-2-one units showed a remarkably high Tg of 348°C, and poly(N-vinylimidazole) has a reported Tg of 175°C.[11][12] These polymers are often soluble in organic solvents like dichloromethane.[12]

| Polymer Type | Glass Transition Temp. (Tg) | Thermal Stability (Onset of Decomposition) | Reference |

| Poly(2H-benzimidazol-2-one) Homopolymer | 348 °C | Good thermal stability | [12] |

| Poly(N-vinylimidazole) (PVIm) | 175 °C | ~400 °C | [11] |

| General Polybenzimidazole (PBI) | 420-510 °C | >500 °C | [10] |

Applications in Drug Development and Research

The benzimidazole nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[13] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][14] Polymers derived from 2-VBI can leverage these intrinsic properties for advanced therapeutic applications.

Key Application Areas:

-

Anticancer Therapeutics: Benzimidazole derivatives can act as topoisomerase inhibitors or microtubule inhibitors, interfering with DNA replication and cell division in cancer cells.[3][13] Polymeric forms could offer enhanced delivery and reduced toxicity.

-

Drug Delivery Vehicles: P2VBI and its copolymers can be designed as stimuli-responsive materials (e.g., pH-responsive) for targeted drug release in specific microenvironments, such as acidic tumor tissues.

-

Antimicrobial Materials: The inherent antimicrobial activity of the benzimidazole moiety can be used to create surfaces or materials that resist microbial growth.[1] Recently, PVC functionalized with benzimidazole has been explored for this purpose.[15]

-

Biosensors: The ability of the benzimidazole group to coordinate with metal ions and interact with biomolecules makes these polymers candidates for use in biosensor development.[1]

Mechanism of Action: Targeting Cancer Cell Proliferation

Many benzimidazole-based drugs exert their anticancer effects by targeting fundamental cellular processes. One key mechanism is the inhibition of tubulin polymerization, which is critical for the formation of the mitotic spindle during cell division. By disrupting this process, the cancer cells are unable to proliferate, leading to apoptosis (programmed cell death).

Conclusion and Future Outlook

This compound stands out as a highly promising monomer for creating functional polymers with significant potential, particularly in the biomedical arena. Its straightforward polymerization, combined with the inherent biological activity and chemical versatility of the benzimidazole core, provides a powerful platform for innovation. Future research will likely focus on the development of well-defined copolymers through controlled radical polymerization techniques, the creation of sophisticated drug delivery systems, and the exploration of their utility in advanced applications such as gene delivery and tissue engineering. The continued investigation of these novel polymers is set to yield significant advancements in both materials science and therapeutic medicine.

References

- 1. Buy this compound | 14984-26-0 [smolecule.com]

- 2. This compound | 14984-26-0 | FV124897 [biosynth.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 14984-26-0 [sigmaaldrich.com]

- 7. exchemistry.com [exchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. download.polympart.ir [download.polympart.ir]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Vinyl-1H-benzimidazole (CAS Number 14984-26-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and associated hazards of 2-Vinyl-1H-benzimidazole (CAS No. 14984-26-0). While specific biological data for this compound is limited, this guide draws upon the well-established activities of the broader benzimidazole class of compounds, particularly their roles as antifungal and antimicrobial agents. Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data presentation and visualizations to facilitate understanding and further research.

Chemical and Physical Properties

This compound, also known as 2-ethenyl-1H-benzimidazole, is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to an imidazole ring, with a vinyl group substituted at the 2-position. This vinyl group offers a reactive site for polymerization and further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14984-26-0 | [1][2] |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| IUPAC Name | 2-ethenyl-1H-benzimidazole | [1] |

| SMILES | C=CC1=NC2=CC=CC=C2N1 | [1] |

| InChI Key | YRPYTFXEHXXYQW-UHFFFAOYSA-N | [1] |

| Melting Point | 169-182 °C | [2][3] |

| Appearance | White solid | [3] |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature or 2-8 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.27 (s, 1H, NH), 7.62-7.56 (dd, 2H), 7.12-7.10 (m, 2H), 6.77-6.73 (dd, 1H), 6.26 (dd, 1H), 5.66 (dd, 1H) | [3] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 141.68, 138.79, 123.20, 122.02, 121.55, 112.65 | [3][4] |

| Infrared (IR) (KBr) | 3223 (NH) cm⁻¹ | [3] |

| Mass Spectrometry (MS) | m/z 144 (M+), 143, 117, 104, 91, 63 | [1][3][4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, with the Phillips-Ladenburg reaction being a common approach. This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid, in this case, acrylic acid.

Experimental Protocol: Synthesis via Phillips-Ladenburg Reaction

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, adapted for the synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Acrylic acid

-

4N Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Acetonitrile

-

Decolorizing carbon

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and acrylic acid (1.1 equivalents).

-

Add 4N HCl to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 10% NaOH solution until it is alkaline.

-

Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol.

-

Add a small amount of decolorizing carbon and heat the solution for a few minutes.

-

Filter the hot solution to remove the carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using the following techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

The expected spectral data are summarized in Table 2.

Biological Activities and Potential Mechanisms of Action

Antifungal Activity

Many benzimidazole derivatives exhibit potent antifungal activity against a wide range of pathogenic fungi, including Candida and Aspergillus species.[5][6][7] Two primary mechanisms of action have been identified for antifungal benzimidazoles:

-

Inhibition of Ergosterol Biosynthesis: Some benzimidazoles, similar to azole antifungals, can inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[8][9][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.

-

Inhibition of Tubulin Polymerization: Another well-established mechanism for benzimidazole antifungals is the disruption of microtubule formation by inhibiting the polymerization of β-tubulin.[11][12][13] This interference with microtubule dynamics disrupts cell division (mitosis) and other essential cellular processes, leading to fungal cell death.

Antimicrobial Activity

Benzimidazole derivatives have also been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The exact mechanisms can vary but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Signaling Pathways

Direct evidence of this compound modulating specific signaling pathways is currently unavailable. However, based on the known mechanisms of action for the benzimidazole class of antifungals, we can infer its potential to interfere with critical cellular pathways in fungi.

Representative Signaling Pathway: Fungal Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, a key target for many antifungal agents, including some benzimidazole derivatives.

Caption: Representative pathway of fungal ergosterol biosynthesis.

Representative Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Hazards and Safety Information

Based on available safety data sheets, this compound is classified as a hazardous substance.

Table 3: GHS Hazard Information for this compound

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 14984-26-0) is a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. While specific biological data for this compound is sparse, its structural similarity to other biologically active benzimidazoles suggests potential antifungal and antimicrobial properties. The provided synthesis and characterization protocols offer a foundation for researchers to produce and validate this compound for further investigation. Future studies should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential. Researchers should exercise appropriate caution when handling this compound due to its irritant properties.

References

- 1. This compound | C9H8N2 | CID 271078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14984-26-0 | FV124897 [biosynth.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-Vinyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in specific, quantitative experimental data on the solubility and stability of 2-Vinyl-1H-benzimidazole (CAS No. 14984-26-0). This guide transparently reports this lack of specific data. To provide a valuable resource, this document furnishes detailed, generalized experimental protocols for determining solubility and assessing chemical stability. These methodologies are broadly applicable to novel benzimidazole derivatives and are presented to empower researchers in the physicochemical characterization of this and related chemical entities.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with a vinyl group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The presence of the vinyl group offers a reactive handle for polymerization and other chemical modifications, making it a valuable building block in materials science and drug development.[1] An understanding of its solubility and stability is critical for its application in these fields.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14984-26-0 | |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| Melting Point | 169 °C | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2°C - 8°C |

Solubility Profile

The benzimidazole ring system contains both a weakly acidic N-H proton and a weakly basic imine nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. The benzene ring portion is nonpolar, while the imidazole part is polar. The vinyl group is a nonpolar substituent. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.[2]

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to Insoluble | The nonpolar vinyl group and benzene ring may limit solubility in highly polar protic solvents. Benzimidazoles are generally more soluble in polar solvents but can be less soluble in hot water.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. Many benzimidazole derivatives show good solubility in these solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Likely Insoluble to Sparingly Soluble | The polar imidazole ring will likely hinder solubility in nonpolar solvents. However, the introduction of non-polar substituents can increase solubility in such solvents.[2] |

| Aqueous Acidic | Dilute HCl | Likely Soluble | The basic nitrogen in the imidazole ring can be protonated to form a more soluble salt. Benzimidazoles are generally soluble in dilute acids.[2] |

| Aqueous Basic | Dilute NaOH | Likely Soluble | The acidic N-H proton on the imidazole ring can be deprotonated to form a more soluble salt. |

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound.

Objective

To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Reagents

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, etc.)

-

Thermostatic shaker

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a validated analytical method. Quantify the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility, typically expressed in mg/mL or µM, by accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, particularly for its use in pharmaceutical applications. The benzimidazole ring can be susceptible to degradation under certain conditions, and the vinyl group can undergo reactions such as oxidation or polymerization. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Potential Degradation Pathways

-

Hydrolysis: The imidazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

-

Oxidation: The vinyl group and the electron-rich benzimidazole ring could be susceptible to oxidation, leading to the formation of epoxides, aldehydes, or other oxidative degradation products.

-

Photodegradation: Exposure to UV light may induce polymerization of the vinyl group or other photochemical reactions. Studies have shown that benzimidazole itself can undergo phototransformation.[5]

-

Thermal Degradation: High temperatures may lead to decomposition.

Experimental Protocol for Forced Degradation Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are stability-indicating.[6]

Objective

To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M to 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Purified water

-

Acetonitrile or other suitable organic solvent (HPLC grade)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber (ICH Q1B compliant)

-

Oven for thermal stress

Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the compound (in solution and as a solid) to the conditions outlined in Table 3.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the stressed samples by a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Assess for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass balance should be calculated to ensure that all degradation products are accounted for.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |

| Oxidation | 3-30% H₂O₂ at room temperature |

| Thermal Stress | Solid and solution exposed to elevated temperatures (e.g., 60-80°C) |

| Photostability | Solid and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. |

Forced Degradation Study Workflow Diagram

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently limited in the public domain, this guide provides a framework for researchers to conduct these critical assessments. The provided protocols for equilibrium solubility determination and forced degradation studies are robust and widely applicable. The predicted solubility and stability information, based on the chemical structure and properties of related compounds, serves as a valuable starting point for experimental design. A thorough understanding of these physicochemical properties is paramount for the successful application of this compound in drug discovery, development, and materials science.

References

- 1. Buy this compound | 14984-26-0 [smolecule.com]

- 2. jddtonline.info [jddtonline.info]

- 3. biopharminternational.com [biopharminternational.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Discovery, Synthesis, and Application of Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its discovery over a century ago paved the way for a vast class of compounds with significant therapeutic applications. This technical guide delves into the history, synthesis, and biological importance of benzimidazoles, providing detailed protocols and data for laboratory and clinical researchers.

Historical Milestones: From Discovery to Drug Development

The journey of benzimidazole began in 1872 with its first synthesis by Hobrecker.[1][2][3][4] He successfully prepared 2,5-dimethyl-1H-benzo[d]imidazole by reducing 2-nitro-4-methylacetanilide with tin and hydrochloric acid, followed by a dehydration step.[2][5][6] A few years later, an alternative synthesis was reported by Ladenburg, who refluxed 3,4-diaminotoluene with acetic acid to produce the same compound.[5][7][8]

A pivotal moment in the history of benzimidazole was the discovery that the 5,6-dimethylbenzimidazole moiety is an integral component of vitamin B12's structure.[1][5] This finding in the mid-20th century ignited significant interest in the biological role of this heterocyclic system, establishing it as a "privileged scaffold" in the field of drug discovery.[5] This led to the development of broad-spectrum anthelmintics like thiabendazole in 1961, and later, mebendazole (1971) and albendazole (1975), which revolutionized the treatment of parasitic worm infections.[9][10]

Core Synthesis Methodologies

The synthesis of the benzimidazole core and its derivatives can be broadly categorized into classical and modern methods. The choice of method often depends on the desired substitution pattern, scale, and environmental considerations.

2.1. Classical Synthesis: The Phillips-Ladenburg Reaction

One of the most fundamental and widely used methods for synthesizing benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

Logical Workflow for Phillips-Ladenburg Synthesis

Caption: Workflow for the Phillips-Ladenburg benzimidazole synthesis.

2.2. Other Notable Synthesis Methods

-

Weidenhagen Synthesis: This method utilizes the condensation of o-phenylenediamines with aldehydes followed by an oxidation step. It is particularly useful for preparing 2-substituted benzimidazoles.[5]

-

Microwave-Assisted Synthesis: Modern techniques often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times from hours to minutes and often improving yields.[7]

-

Green Synthesis: Environmentally friendly approaches utilize catalysts like iron chloride or conduct the reaction in water or solvent-free conditions to minimize hazardous waste.[4]

Detailed Experimental Protocols

3.1. Protocol for the Synthesis of Benzimidazole (via Phillips-Ladenburg)

This protocol describes the synthesis of the parent benzimidazole ring from o-phenylenediamine and formic acid.

-

Materials:

-

o-Phenylenediamine (27.0 g, 0.25 mol)

-

90% Formic Acid (17.5 g, 0.34 mol)

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

-

Apparatus:

-

250 mL Round-bottom flask

-

Water bath

-

Reflux condenser

-

Buchner funnel and filter flask

-

pH indicator paper

-

-

Procedure:

-

Place o-phenylenediamine (27 g) into the 250 mL round-bottom flask.

-

Carefully add 90% formic acid (17.5 g) to the flask.

-

Attach the reflux condenser and heat the mixture on a water bath at 100°C for 2 hours.[10]

-

After 2 hours, remove the flask from the water bath and allow it to cool to room temperature.

-

Slowly add 10% NaOH solution to the cooled mixture while swirling the flask, until the solution is just alkaline to litmus paper. This neutralizes the excess formic acid and causes the product to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude benzimidazole product by vacuum filtration using a Buchner funnel.[10]

-

Wash the collected solid with two portions of ice-cold water (25 mL each) to remove residual salts and impurities.[10]

-

Dry the product. The crude benzimidazole can be further purified by recrystallization from hot water.

-

Mechanism of Action & Signaling Pathways

Benzimidazole derivatives exert their therapeutic effects by targeting specific biological pathways. Their structural similarity to naturally occurring nucleotides allows them to interact with various biopolymers.

4.1. Anthelmintic Activity: Tubulin Polymerization Inhibition

The primary mechanism of action for anthelmintic benzimidazoles (e.g., albendazole, mebendazole) is their high-affinity binding to the β-tubulin subunit of parasitic nematodes.[9] This binding event inhibits the polymerization of tubulin into microtubules, which are essential for cell structure, division, and nutrient absorption. The disruption of these vital cellular processes ultimately leads to the death of the parasite.

Signaling Pathway for Anthelmintic Benzimidazoles

Caption: Mechanism of action for anthelmintic benzimidazoles.

Quantitative Data Summary

The efficacy of benzimidazole derivatives varies based on their substitution patterns. The following table summarizes the in vitro activity of selected compounds against different biological targets.

| Compound | Class | Target Organism/Cell Line | Activity Metric (IC₅₀ / MIC) | Reference |

| Albendazole | Anthelmintic | Mycobacterium tuberculosis | IC₅₀: 11.52 μM | [2] |

| Mebendazole | Anthelmintic | - | - | [10] |

| Compound 16 | Antibacterial | S. aureus | MIC: 0.015 mg/mL | [2] |

| Compound 19 | Antibacterial | - | MIC: 52 μM | [2] |

| Compound 3 ** | Anticancer | HCT116 (Colon Cancer) | IC₅₀: 7.4 μM | [2] |

*Compound 16: 6-(5,6-dimethyl-2-(thiazol-2-yl)-1H-benzo[d]imidazol-1-yl)-5,6-dihydropyrimidine-2,4-diamine

*Compound 19: 4-bromo-N-(3-(2-ethyl-1H-benzo[d]imidazol-1-yl)propyl)-3-methylaniline

*Compound 3: 5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpronline.com [ijmpronline.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole - Wikipedia [en.wikipedia.org]

- 10. ijarsct.co.in [ijarsct.co.in]

Methodological & Application

Synthesis of 2-Vinyl-1H-benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Vinyl-1H-benzimidazole, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, o-phenylenediamine. The described methodology follows a two-step sequence involving an initial Phillips condensation to form a key intermediate, followed by a decarboxylation reaction to yield the final product.

Introduction

Benzimidazole and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The introduction of a vinyl group at the 2-position of the benzimidazole scaffold provides a versatile handle for further chemical modifications, including polymerization and click chemistry reactions. This protocol outlines a reliable and reproducible method for the preparation of this compound.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Phillips Condensation. o-Phenylenediamine is reacted with acrylic acid to form 3-(1H-benzo[d]imidazol-2-yl)propanoic acid. This reaction is a classic method for the formation of the benzimidazole ring system.[1][2]

-

Step 2: Decarboxylation. The resulting propanoic acid derivative is then decarboxylated to afford the target compound, this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 |

| Acrylic Acid | C₃H₄O₂ | 72.06 | 79-10-7 |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Varies | 8017-16-1 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

| This compound | C₉H₈N₂ | 144.17 | 14984-26-0 |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phillips Condensation | o-Phenylenediamine, Acrylic Acid, PPA | None | 140-150 | 4-6 | 75-85 |

| 2 | Decarboxylation | 3-(1H-benzo[d]imidazol-2-yl)propanoic acid | None (neat) | 200-220 | 0.5-1 | 60-70 |

Table 3: Characterization Data for 3-(1H-benzo[d]imidazol-2-yl)propanoic acid

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molar Mass ( g/mol ) | 190.20 |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | 229-231 (decomposes)[3] |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.45 (s, 1H, COOH), 7.55 (m, 2H, Ar-H), 7.20 (m, 2H, Ar-H), 3.15 (t, 2H, CH₂), 2.85 (t, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 173.5, 154.2, 143.8, 134.5, 122.0, 115.1, 32.8, 25.1 |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, N-H), 1710 (C=O), 1625 (C=N), 1450, 1280 |

Table 4: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂ |

| Molar Mass ( g/mol ) | 144.17 |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | 168-171 |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.80 (br s, 1H, NH), 7.60-7.20 (m, 4H, Ar-H), 6.90 (dd, 1H, J=17.6, 11.2 Hz, =CH), 6.10 (d, 1H, J=17.6 Hz, =CH₂), 5.50 (d, 1H, J=11.2 Hz, =CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 151.8, 142.5, 137.0, 129.5, 123.0, 122.5, 120.0, 115.0 |

| IR (KBr, cm⁻¹) | 3420 (N-H), 3050, 1630 (C=C), 1540, 1440, 960 |

Experimental Protocols

Step 1: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)propanoic acid

This procedure is based on the general principles of the Phillips benzimidazole synthesis.[1][2]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place o-phenylenediamine (10.8 g, 0.1 mol) and acrylic acid (7.2 g, 0.1 mol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (50 g) to the flask with gentle stirring. The mixture will become viscous and warm.

-

Heating: Heat the reaction mixture to 140-150 °C in an oil bath with continuous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

-

Work-up: After the reaction is complete, cool the mixture to approximately 80-90 °C and pour it slowly into 500 mL of ice-cold water with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure 3-(1H-benzo[d]imidazol-2-yl)propanoic acid as an off-white to pale yellow solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Step 2: Synthesis of this compound

This procedure involves the thermal decarboxylation of the intermediate.

-

Reaction Setup: Place the dried 3-(1H-benzo[d]imidazol-2-yl)propanoic acid (9.5 g, 0.05 mol) in a 100 mL round-bottom flask equipped with a distillation apparatus.

-

Heating: Heat the flask in a sand bath or using a suitable heating mantle to 200-220 °C. The solid will melt, and gas evolution (CO₂) will be observed.

-

Reaction Completion: Maintain the temperature until the gas evolution ceases (typically 30-60 minutes). The color of the melt will darken.

-

Purification: Cool the flask to room temperature. The crude product will solidify. The product can be purified by sublimation under reduced pressure or by recrystallization from a suitable solvent such as toluene or an ethanol-water mixture.

-

Isolation and Drying: Collect the purified crystals by filtration and dry them in a vacuum desiccator.

Visualization of the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Polyphosphoric acid is corrosive and hygroscopic; handle with care.

-

Acrylic acid is corrosive and has a pungent odor.

-

The decarboxylation step involves high temperatures; use appropriate heating equipment and take precautions against thermal burns.

This detailed protocol provides a clear and structured approach for the synthesis of this compound, which should be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Note: Microwave-Assisted Synthesis of 2-Vinyl-1H-benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles is therefore of significant interest in medicinal chemistry and drug discovery. Traditional synthesis methods often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid reaction rates, cleaner reaction profiles, and higher yields, aligning with the principles of green chemistry.

This application note details a rapid, efficient, and high-yield protocol for the synthesis of 2-Vinyl-1H-benzimidazole via the microwave-assisted condensation of o-phenylenediamine and acrylic acid. This method provides a significant improvement over conventional heating techniques.[1][2]

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between o-phenylenediamine and acrylic acid, catalyzed by a minimal amount of acid and accelerated by microwave irradiation.

Experimental Protocol

Materials and Reagents:

-

o-Phenylenediamine

-

Acrylic Acid

-

Hydrochloric Acid (4 M)

-

Sodium Hydroxide (10% aqueous solution)

-

Ethanol

-

Deionized Water

-

Silica Gel Plates for TLC

Equipment:

-

Dedicated Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) or a domestic microwave oven with appropriate safety modifications.

-

25 mL glass beaker or a sealed microwave reaction vessel

-

Pestle and Mortar

-

Magnetic Stirrer

-

Filtration apparatus (Büchner funnel)

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a pestle and mortar, thoroughly grind o-phenylenediamine (1.0 mmol, 108.1 mg) and acrylic acid (1.0 mmol, 72.1 mg, 0.07 mL).

-

Reaction Setup: Transfer the resulting homogenous mixture into a 25 mL glass beaker or a specialized microwave reaction vessel.

-

Catalyst Addition: Add two drops of 4 M hydrochloric acid to the mixture.

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a medium power level (e.g., 300-500 W) for 3-5 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (1:1).[3]

-

Work-up and Isolation:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully add 10% aqueous sodium hydroxide solution dropwise until the mixture is alkaline (test with pH paper), which will precipitate the crude product.[4]

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water.

-

-

Purification: Recrystallize the crude product from an ethanol/water mixture (e.g., 50:50) to obtain pure this compound.[5]

-

Characterization: Dry the purified product and characterize by determining its melting point and using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative parameters for the microwave-assisted synthesis of this compound. This method offers a significant reduction in reaction time and an increase in yield compared to conventional heating methods.[1]

| Parameter | Value |

| Reactants | |

| o-Phenylenediamine | 1.0 mmol (108.1 mg) |

| Acrylic Acid | 1.0 mmol (72.1 mg) |

| Catalyst | |

| Hydrochloric Acid (4 M) | 2 drops |

| Reaction Conditions | |

| Microwave Power | 300-500 W |

| Temperature | 80-120 °C (if monitored) |

| Reaction Time | 3-5 minutes |

| Work-up | |

| Neutralizing Agent | 10% NaOH (aq.) |

| Purification Solvent | Ethanol/Water (50:50) |

| Results | |

| Expected Yield | 85-95% |

Visualizations

The experimental workflow for the synthesis is outlined in the diagram below.

Caption: Workflow for Microwave-Assisted Synthesis.

Conclusion

The described microwave-assisted protocol provides a rapid, highly efficient, and environmentally friendly method for synthesizing this compound.[2] This approach dramatically reduces reaction times from hours to minutes and results in high product yields, making it an excellent alternative to conventional synthetic methods.[3] The simplicity of the procedure and the use of readily available reagents make it suitable for applications in drug discovery, process optimization, and academic research.

References

- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 2. jocpr.com [jocpr.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. sciforum.net [sciforum.net]

- 5. asianpubs.org [asianpubs.org]

Application Notes and Protocols: 2-Vinyl-1H-benzimidazole in Stimuli-Responsive Polymers

For Researchers, Scientists, and Drug Development Professionals

The monomer 2-Vinyl-1H-benzimidazole (2-VBI) is a versatile building block for the synthesis of advanced stimuli-responsive polymers. Its unique chemical structure, featuring a polymerizable vinyl group and a benzimidazole moiety, imparts desirable pH, temperature, and metal-ion sensitivities to the resulting polymers. These "smart" materials have significant potential in a range of biomedical applications, including controlled drug delivery, biosensing, and tissue engineering.

The benzimidazole group in the polymer chain can be protonated or deprotonated in response to changes in pH, leading to alterations in polymer solubility and conformation. Furthermore, the nitrogen atoms in the benzimidazole ring can coordinate with metal ions, making the polymers responsive to specific ionic species. When copolymerized with other monomers, such as N-isopropylacrylamide (NIPAAm), the resulting polymers can also exhibit thermoresponsive behavior.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of stimuli-responsive polymers based on this compound.

I. pH-Responsive Polymers

Application Notes:

Polymers containing this compound exhibit pH-responsive behavior due to the protonation and deprotonation of the benzimidazole ring. In acidic conditions, the imidazole nitrogen gets protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve. In basic or neutral conditions, the benzimidazole is deprotonated, leading to chain collapse and precipitation. This property is highly valuable for developing drug delivery systems that release their payload in the acidic microenvironments of tumors or endosomes.

Experimental Protocol: Synthesis of pH-Responsive Poly(this compound) Homopolymer

This protocol describes the synthesis of a pH-responsive homopolymer of this compound via free-radical polymerization.

Materials:

-

This compound (2-VBI) monomer

-

Azobisisobutyronitrile (AIBN) as initiator

-

N,N-Dimethylformamide (DMF) as solvent

-

Methanol

-

Diethyl ether

-

Dialysis tubing (MWCO 3500 Da)

-

Standard laboratory glassware, nitrogen inlet, and magnetic stirrer

Procedure:

-

In a 100 mL Schlenk flask, dissolve 2.0 g (13.9 mmol) of this compound in 20 mL of DMF.

-

Add 0.046 g (0.28 mmol) of AIBN to the solution.

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.

-

Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to 200 mL of diethyl ether while stirring.

-

Collect the precipitate by filtration and wash it with diethyl ether.

-

Redissolve the polymer in a minimal amount of DMF and reprecipitate in diethyl ether to further purify it.

-

Dry the purified polymer in a vacuum oven at 40°C overnight.

-

For further purification, dissolve the polymer in DMF and dialyze against deionized water for 48 hours, changing the water every 6 hours.

-

Lyophilize the dialyzed solution to obtain the final poly(this compound) product.

Characterization:

-

The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

-